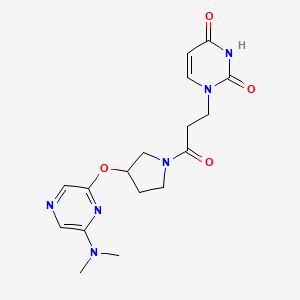

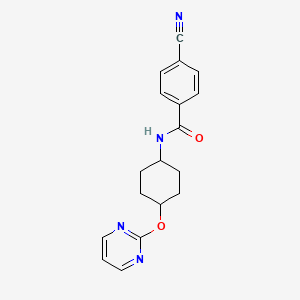

1-(3-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound contains several functional groups including a pyrimidine ring, a pyrazine ring, a pyrrolidine ring, and an amide group. These functional groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired route and starting materials. It’s common to use coupling reactions, such as amide bond formations or Suzuki couplings, in the synthesis of complex molecules .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrimidine ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and pKa would depend on the functional groups and overall structure of the compound .Wissenschaftliche Forschungsanwendungen

Charge-Separated Modified Nucleobases

The study by Schmidt et al. (1999) explores the π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils derived from reactions involving heteroaromatics, including 4-(dimethylamino)pyridine. This research illuminates the intrinsic electronic properties and intramolecular interactions of uracil derivatives, hinting at potential applications in the design of novel nucleobase analogs with specific binding affinities for DNA or RNA (Schmidt et al., 1999).

Photophysical Properties and pH-Sensing

Yan et al. (2017) discuss the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, showcasing their solid-state fluorescence and solvatochromism. This study indicates the potential of such compounds in the development of colorimetric pH sensors and logic gates, emphasizing their use in environmental monitoring and biochemical assays (Yan et al., 2017).

Multicomponent Synthesis of Pyridine-Pyrimidines

Rahmani et al. (2018) report an efficient synthesis method for pyridine-pyrimidines and their bis-derivatives using a triazine diphosphonium hydrogen sulfate ionic liquid, supported on functionalized nanosilica as a catalyst. The described technique underlines the importance of such compounds in pharmaceutical and materials science research, potentially leading to the discovery of new drugs or materials with unique properties (Rahmani et al., 2018).

Aza-pseudopeptides as Corrosion Inhibitors

Chadli et al. (2017) synthesized aza-pseudopeptides and evaluated their efficacy in inhibiting mild steel corrosion in acidic environments. This research opens up applications in materials science, particularly in the development of novel corrosion inhibitors that could extend the life of metals in harsh conditions (Chadli et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O4/c1-21(2)13-9-18-10-15(19-13)27-12-3-6-23(11-12)16(25)5-8-22-7-4-14(24)20-17(22)26/h4,7,9-10,12H,3,5-6,8,11H2,1-2H3,(H,20,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYMVDKUIYQCOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2737098.png)

![Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2737101.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2737104.png)

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2737106.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2737109.png)

![ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2737110.png)

oxo-lambda~4~-sulfane](/img/structure/B2737113.png)

![Tert-butyl 5-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B2737116.png)